molecular formula C17H25BO6 B1644434 2-(5-(1,3-Dioxolan-2-yl)-2,4-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(5-(1,3-Dioxolan-2-yl)-2,4-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1644434
M. Wt: 336.2 g/mol
InChI Key: JAIYKQAMGAIJHI-UHFFFAOYSA-N
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Description

2-(5-(1,3-Dioxolan-2-yl)-2,4-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C17H25BO6 and its molecular weight is 336.2 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H25BO6

Molecular Weight

336.2 g/mol

IUPAC Name

2-[5-(1,3-dioxolan-2-yl)-2,4-dimethoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C17H25BO6/c1-16(2)17(3,4)24-18(23-16)12-9-11(15-21-7-8-22-15)13(19-5)10-14(12)20-6/h9-10,15H,7-8H2,1-6H3

InChI Key

JAIYKQAMGAIJHI-UHFFFAOYSA-N

SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2OC)OC)C3OCCO3

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2OC)OC)C3OCCO3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ex-46B: 2-(5-Bromo-2,4-dimethoxy-phenyl)-[1,3]dioxolane (Ex-46A, 4.78 g, 10.5 mmol) was dissolved in dioxane (75 mL) and the solution was purged with nitrogen for 15 min. Pd(OAc)2 (188 mg, 0.84 mmol), Et3N (6.91 mL, 49.6 mmol), and 2-(dicyclohexylphosphino)biphenyl (1.16 g, 3.31 mmol) were added. 4,4,5,5-Tetramethyl-[1,3,2]dioxaborolane (3.6 mL, 24.8 mmol) was added slowly, accompanied by gas evolution and the darkening of the reaction solution. The solution was heated at reflux for 2.5 h and then cooled. Saturated, aqueous NH4Cl (60 mL) and water (20 mL) were added and the solution extracted with EtOAc (1×100 mL). The organic phase was dried over sodium sulfate, filtered, and concentrated to a dark oil. The oil was purified via silica gel chromatography (1:1 EtOAc/hexanes after a column pre-wash of 5% Et3N in 1:1 EtOAc/hexanes) to provide 3.27 g of 2-(5-[1,3]dioxolan-2-yl-2,4-dimethoxy-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane as a yellow solid (with some starting borolane present), 59% yield. 1H-NMR (CDCl3) δ 7.85 (s, 1H), 6.39 (s, 1H), 6.07 (s, 1H), 4.13–4.18 (m, 2H), 3.98–4.02 (m, 2H), 3.89 (s, 3H), 3.84 (s, 3H), 1.33 (s, 9H).
Quantity
4.78 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
3.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
6.91 mL
Type
reactant
Reaction Step Four
Quantity
1.16 g
Type
reactant
Reaction Step Four
Quantity
188 mg
Type
catalyst
Reaction Step Four

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